



## (R)-Odafosfamide AKR1C3-dependent activation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-Odafosfamide	
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An In-depth Technical Guide on the AKR1C3-Dependent Activation of (R)-Odafosfamide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

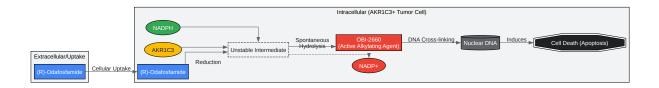
(R)-Odafosfamide, also known as OBI-3424, AST-3424, or TH-3424, is a novel, first-in-class small-molecule prodrug designed for selective activation by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3).[1][2] It is a nitrogen mustard prodrug that is selectively converted to a potent DNA bis-alkylating agent, OBI-2660, within the tumor microenvironment. [3][4] This targeted activation is dependent on the overexpression of AKR1C3, an enzyme found in elevated levels in a variety of solid and hematological malignancies, including hepatocellular carcinoma, castration-resistant prostate cancer (CRPC), and T-cell acute lymphoblastic leukemia (T-ALL), while having low to undetectable expression in most normal tissues.[1][5][6] This tumor-specific activation mechanism distinguishes (R)-Odafosfamide from traditional non-selective alkylating agents like cyclophosphamide and ifosfamide, offering the potential for a wider therapeutic window and an improved safety profile.[1]

(R)-Odafosfamide is the R-enantiomer of a racemic mixture. The S-enantiomer is denoted as 3424, the R-enantiomer as 3423, and the racemic mixture as 2870 in some literature.[1][4] Preclinical studies have demonstrated potent anti-tumor activity across a broad range of cancer models with high AKR1C3 expression.[1][2] Currently, OBI-3424 is undergoing Phase 1/2 clinical trials for patients with advanced or metastatic solid tumors and hematologic cancers.[1]



## **Core Mechanism: AKR1C3-Dependent Activation**

The central mechanism of **(R)-Odafosfamide**'s action is its enzymatic reduction by AKR1C3. This reaction is dependent on the presence of the cofactor NADPH.[2][4] AKR1C3 catalyzes the reduction of the nitro group on the **(R)-Odafosfamide** molecule, leading to an unstable intermediate.[2] This intermediate then undergoes spontaneous hydrolysis to release the active cytotoxic agent, OBI-2660.[2][5] OBI-2660 is a potent DNA bis-alkylating agent with a structure reminiscent of thiotepa.[2][4] The released OBI-2660 subsequently forms intra- and inter-strand DNA crosslinks, primarily at the N7 or O6 position of guanine, leading to the inhibition of DNA synthesis and repair, cell cycle arrest, and ultimately, tumor cell apoptosis.[1][3][7]



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Figure 1: Activation pathway of **(R)-Odafosfamide** by AKR1C3.

## Quantitative Data Enzyme Kinetics

Kinetic analyses have been performed to determine the efficiency of AKR1C3 in activating both the (R)- and (S)-enantiomers of Odafosfamide. The results indicate that AKR1C3 has a higher catalytic efficiency for these prodrugs compared to its physiological substrates.[1]



Substrate	Km (μM)	Vmax (nmol/min/mg)	kcat (min⁻¹)	kcat/Km (min <sup>-1</sup> µM <sup>-1</sup> )
(S)- Odafosfamide (3424)	2.5 ± 0.1	10.3 ± 0.1	0.38 ± 0.004	0.15
(R)- Odafosfamide (3423)	5.8 ± 0.5	11.2 ± 0.4	0.41 ± 0.015	0.07
4- Androstenedione	1.9 ± 0.2	3.5 ± 0.1	0.13 ± 0.004	0.07
5-α Dihydrotestoster one	1.8 ± 0.1	0.9 ± 0.0	0.03 ± 0.000	0.02
Table 1: Michaelis- Menten kinetics of AKR1C3 with Odafosfamide enantiomers and physiological				

## **In Vitro Cytotoxicity**

substrates.[1]

The cytotoxic potency of Odafosfamide is strongly correlated with the expression level of AKR1C3 in cancer cell lines.[1]



Cell Line (Cancer Type)	AKR1C3 RNA Expression (Log2 FPKM)	(S)-Odafosfamide IC₅₀ (nM)
Hepatocellular Carcinoma		
HepG2	10.4	1.8 ± 0.05
Huh-7	9.3	2.4 ± 0.10
SK-HEP-1	7.9	10.0 ± 0.41
SNU-449	4.8	15.3 ± 0.62
SNU-387	-0.08	>1000
Non-Small Cell Lung Cancer		
NCI-H1944	11.06	2.3 ± 0.07
NCI-H2228	9.25	0.21 ± 0.01
NCI-H1755	9.0	8.2 ± 0.31
NCI-H1563	8.61	2.5 ± 0.19
NCI-H23	-1.98	>1000
NCI-H522	-1.88	>1000
Table 2: In vitro cytotoxicity of (S)-Odafosfamide in various human cancer cell lines after 72 hours of exposure.[1]		

The cytotoxicity of both enantiomers is significantly reduced in the presence of an AKR1C3-specific inhibitor, confirming the on-target activity.[1]



-		
Compound	H460 Cell Line IC₅₀ (nM)	H460 Cell Line + AKR1C3 Inhibitor IC50 (μM)
(S)-Odafosfamide (3424)	4.0	6.3
(R)-Odafosfamide (3423)	10.0	11.0
Table 3: Cytotoxicity of		
Odafosfamide enantiomers in		
the H460 lung cancer cell line		

# Experimental Protocols AKR1C3 Enzymatic Activity Assay

This protocol details the in vitro assessment of Odafosfamide activation by recombinant human AKR1C3.

#### Materials:

- Recombinant human AKR1C3, AKR1C1, or AKR1C4 (e.g., from Abcam or Sigma)[1]
- (R)- or (S)-Odafosfamide

with and without an AKR1C3

inhibitor.[1][2]

- NADPH[1]
- 100 mM Phosphate buffer, pH 7.0[1]
- Acetonitrile and Methanol (9:1 ratio) for reaction termination[1]
- LC-MS/MS system for analysis

#### Procedure:

Prepare the assay mixture in a total volume of 200 μL. The mixture should contain 10-50 μM of Odafosfamide, 100 mM phosphate buffer (pH 7.0), 300 μM NADPH, 4% ethanol, and 8 μM of recombinant AKR1C3 enzyme.[1]

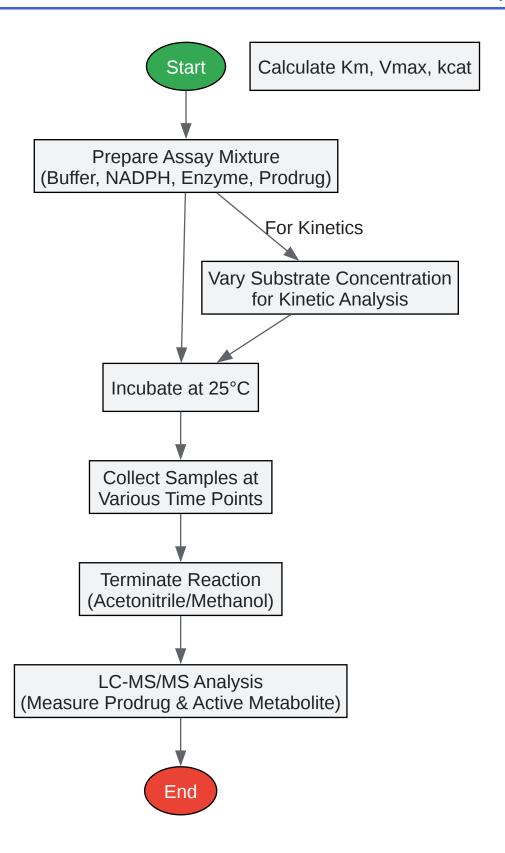
## Foundational & Exploratory



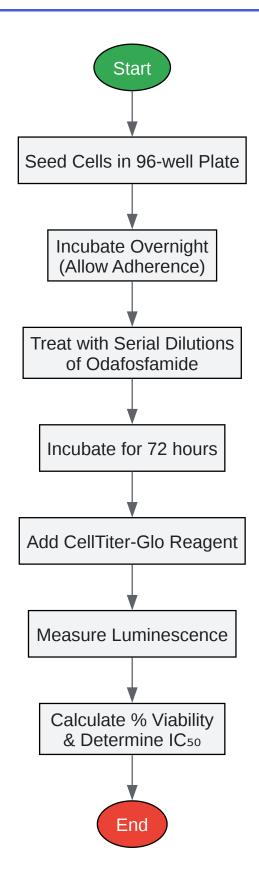


- Incubate the reaction mixture at 25°C.[1]
- Terminate the reaction at various time points by adding a solution of acetonitrile and methanol (9:1 ratio).[1]
- Analyze the samples using LC-MS/MS to monitor the reduction of the Odafosfamide prodrug and the generation of the active form, OBI-2660.[1]
- For enzyme kinetic analysis, vary the substrate (Odafosfamide) concentration and measure the initial reaction velocities.[1]
- Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism).[1]









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- To cite this document: BenchChem. [(R)-Odafosfamide AKR1C3-dependent activation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612225#r-odafosfamide-akr1c3-dependent-activation]

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